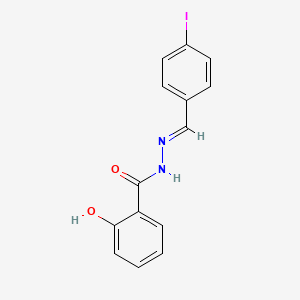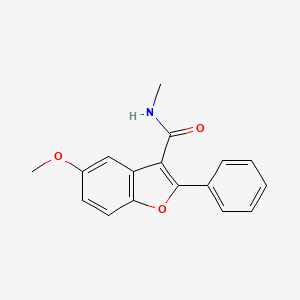![molecular formula C15H16Cl2N4O B5505149 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). It has shown promising results in preclinical studies for the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Mécanisme D'action
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine acts as a potent inhibitor of APN, an enzyme that plays a role in the metabolism of neuropeptides and neurotransmitters. By inhibiting APN, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine increases the levels of neuropeptides and neurotransmitters in the brain, which can modulate neuronal activity and behavior. Specifically, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has been shown to increase the levels of enkephalins, endogenous opioids that play a role in pain perception and reward pathways. It has also been shown to increase the levels of dopamine and norepinephrine, neurotransmitters that play a role in addiction and mood disorders.
Biochemical and Physiological Effects
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase the levels of enkephalins, dopamine, and norepinephrine in the brain, as well as to decrease glutamate levels. 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has also been shown to reduce the release of GABA, an inhibitory neurotransmitter. These effects suggest that 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine may modulate neuronal activity and behavior by altering the balance of excitatory and inhibitory neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine also has some limitations, including its potential toxicity and the need for careful handling of hazardous chemicals during synthesis. Additionally, the effects of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine may vary depending on the experimental conditions, such as the dose, route of administration, and animal model used.
Orientations Futures
There are several potential future directions for the study of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine. One direction is to investigate its potential use in the treatment of addiction, epilepsy, and anxiety in humans. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine on neuronal function and behavior, as well as its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chlorophenylpiperazine. The final product is obtained by reacting the intermediate with 4-chloro-1-methyl-1H-pyrazole-5-carboxamide. The synthesis of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine is a multi-step process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Applications De Recherche Scientifique
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has been extensively studied in preclinical models for its potential therapeutic effects in various neurological disorders. It has shown efficacy in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has also been shown to have anticonvulsant properties in animal models of epilepsy and to reduce anxiety-like behavior in rodents. Additionally, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine has been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
Propriétés
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-14(13(17)10-18-19)15(22)21-7-5-20(6-8-21)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDAHZHCBUHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-methyl-1H-pyrazol-5-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)




![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)